(R)-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate
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Overview
Description
®-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, which is a fundamental component of nucleic acids, making it of particular interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate typically involves multi-step organic reactions. The initial step often includes the protection of functional groups to prevent unwanted side reactions. This is followed by the formation of the purine base and subsequent attachment of the butyl acetate moiety. Common reagents used in these steps include protecting agents, catalysts, and solvents like dichloromethane and ethanol. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
®-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine base, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study nucleic acid interactions and enzyme activities. Its purine base makes it a valuable tool for investigating DNA and RNA functions.
Medicine
Pharmaceutical research benefits from this compound’s potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for antiviral or anticancer therapies.
Industry
In industrial applications, ®-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can form hydrogen bonds and other interactions with DNA or RNA, potentially inhibiting or modifying their functions. Pathways involved may include nucleotide synthesis and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable biochemical properties.
2’,3’-Dideoxyinosine: A synthetic nucleoside analog used in antiviral therapies.
Uniqueness
®-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its diethoxybutyl acetate moiety differentiates it from other purine derivatives, potentially offering unique interactions and applications.
Properties
Molecular Formula |
C16H25N5O5 |
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Molecular Weight |
367.40 g/mol |
IUPAC Name |
[(2R)-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]-4,4-diethoxybutyl] acetate |
InChI |
InChI=1S/C16H25N5O5/c1-4-24-12(25-5-2)6-11(8-26-10(3)22)7-21-9-18-13-14(21)19-16(17)20-15(13)23/h9,11-12H,4-8H2,1-3H3,(H3,17,19,20,23)/t11-/m1/s1 |
InChI Key |
LGWBDSIUVGHTEA-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(C[C@H](CN1C=NC2=C1N=C(NC2=O)N)COC(=O)C)OCC |
Canonical SMILES |
CCOC(CC(CN1C=NC2=C1N=C(NC2=O)N)COC(=O)C)OCC |
Origin of Product |
United States |
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